Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate typically involves the reaction of bicyclo[2.2.1]heptane-2,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the dimethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptane-2,3-diol.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include azides, nitriles, and thiols.
Reduction: The major product is bicyclo[2.2.1]heptane-2,3-diol.
Oxidation: Products include ketones and carboxylic acids.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with unique properties.
Biology and Medicine: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate groups are good leaving groups, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the bicyclic framework.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent compound of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: Another related compound with two double bonds in the bicyclic structure.
Uniqueness
This compound is unique due to the presence of two methanesulfonate groups, which impart distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
39025-04-2 |
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Molecular Formula |
C9H16O6S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3-methylsulfonyloxy-2-bicyclo[2.2.1]heptanyl) methanesulfonate |
InChI |
InChI=1S/C9H16O6S2/c1-16(10,11)14-8-6-3-4-7(5-6)9(8)15-17(2,12)13/h6-9H,3-5H2,1-2H3 |
InChI Key |
RWMNZOPHABVOED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1C2CCC(C2)C1OS(=O)(=O)C |
Origin of Product |
United States |
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